Suc-Ala-Phe-Pro-Phe-pNA

PPIase FKBP Enzyme Kinetics

Suc-Ala-Phe-Pro-Phe-pNA is the definitive chromogenic substrate for FKBP and cyclophilin PPIase activity. Its aromatic Phe at P2 ensures validated, high-efficiency cleavage by FKBP isoforms (e.g., AvfkbX), unlike Leu or Val analogs. Deploy in protease-free, uncoupled assays for high-throughput inhibitor screening and NMR-based mechanism studies. Procure this specific sequence to avoid confounding data from non-selective substrates.

Molecular Formula C36H40N6O9
Molecular Weight 700.7 g/mol
CAS No. 128802-73-3
Cat. No. B236317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Ala-Phe-Pro-Phe-pNA
CAS128802-73-3
SynonymsSuc-Ala-Phe-Pro-Phe-pNA
suc-APPPA
succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide
Molecular FormulaC36H40N6O9
Molecular Weight700.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CC3=CC=CC=C3)C(=O)NC(=O)C4CCCN4)NC(=O)CCC(=O)O
InChIInChI=1S/C36H40N6O9/c1-23(38-31(43)18-19-32(44)45)33(46)39-29(21-24-9-4-2-5-10-24)36(49)41(26-14-16-27(17-15-26)42(50)51)30(22-25-11-6-3-7-12-25)35(48)40-34(47)28-13-8-20-37-28/h2-7,9-12,14-17,23,28-30,37H,8,13,18-22H2,1H3,(H,38,43)(H,39,46)(H,44,45)(H,40,47,48)/t23-,28-,29-,30-/m0/s1
InChIKeyAXCXJCIVUCYJKW-SUFMYBPMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Ala-Phe-Pro-Phe-pNA (CAS 128802-73-3): An Essential Chromogenic Substrate for High-Fidelity FKBP and Cyclophilin Enzyme Activity Quantification


Suc-Ala-Phe-Pro-Phe-pNA (CAS 128802-73-3) is a synthetic chromogenic tetrapeptide substrate specifically engineered for the quantitative detection of peptidyl-prolyl cis-trans isomerase (PPIase) activity, predominantly targeting FK-506 binding proteins (FKBPs) and cyclophilins [1]. Functionally characterized by an N-terminal succinyl (Suc) protection and a C-terminal para-nitroanilide (pNA) reporter group, this compound facilitates precise colorimetric or spectrophotometric monitoring of enzymatic hydrolysis at 405–410 nm . First detailed in a seminal 1991 FEBS Letters publication, its well-defined structure and validated reactivity profile make it a cornerstone tool in enzyme kinetics, protein folding research, and immunosuppressant drug discovery [2].

Sourcing Intelligence for Suc-Ala-Phe-Pro-Phe-pNA: Why In-Class Chromogenic Analogs Are Not Interchangeable in PPIase and Protease Assays


While numerous chromogenic p-nitroanilide substrates share the general Suc-Ala-Xaa-Pro-Phe-pNA scaffold, they are not functionally equivalent and cannot be freely substituted in PPIase activity assays or FKBP selectivity studies. Substrate specificity varies dramatically based on the Xaa residue in the P2 position: kinetic data demonstrate that FKBP catalytic efficiency (kc/Km) varies over three orders of magnitude depending solely on the identity of this amino acid [1]. In the context of bacterial FKBPs such as AvfkbX, Suc-Ala-Phe-Pro-Phe-pNA is specifically documented as the most rapidly catalyzed substrate, whereas the closely related analog Suc-Ala-Leu-Pro-Phe-pNA is preferentially hydrolyzed by AvfkbB—illustrating divergent enzyme-substrate recognition that would confound data interpretation if the wrong analog is procured [2]. The following evidence guide provides explicit, quantitative differentiation to support rigorous scientific selection and procurement decisions.

Suc-Ala-Phe-Pro-Phe-pNA Quantitative Evidence Guide: Direct Comparator Data for Procurement and Assay Design


Comparative Substrate Specificity in Bacterial FKBP Assays: Suc-Ala-Phe-Pro-Phe-pNA is the Most Rapidly Catalyzed Substrate for AvfkbX

In a comparative enzymatic characterization of two recombinant Azotobacter vinelandii FKBPs (AvfkbX and AvfkbB), Suc-Ala-Phe-Pro-Phe-pNA was identified as the most rapidly catalyzed substrate for the AvfkbX isoform among tested Suc-Ala-Xaa-Pro-Phe-pNA peptides [1]. In contrast, the analog Suc-Ala-Leu-Pro-Phe-pNA was the preferred substrate for AvfkbB, demonstrating that the choice of P2 residue (Phe vs. Leu) dictates differential enzyme engagement and turnover rates [1].

PPIase FKBP Enzyme Kinetics Substrate Specificity

Divergent FKBP Catalytic Efficiency Across P2 Residue Variants: Suc-Ala-Phe-Pro-Phe-pNA Belongs to a Substrate Class Exhibiting Three-Order-of-Magnitude Selectivity Differences

A systematic study of Suc-Ala-Xaa-Pro-Phe-pNA substrates (where Xaa = Gly, Ala, Val, Leu, Phe, His, Lys, Glu) revealed that FKBP catalytic efficiency (kc/Km) varies by over 1000-fold depending on the identity of the Xaa residue [1]. While cyclophilin-catalyzed isomerization shows minimal dependence on the P2 residue, FKBP displays a marked and sharp specificity profile [1]. Notably, Suc-Ala-Leu-Pro-Phe-pNA exhibited a high kc/Km of 640,000 M⁻¹s⁻¹, enabling accurate determination of tight-binding inhibitor Ki values [1].

FKBP PPIase Catalytic Efficiency Structure-Activity Relationship

Uncoupled Protease-Free PPIase Assay Compatibility: Eliminating Interference from Contaminating Proteases

Suc-Ala-Phe-Pro-Phe-pNA has been explicitly validated and utilized in an uncoupled, protease-free assay format for measuring PPIase activity . This methodological advantage distinguishes it from alternative substrates that may require coupled protease systems, thereby introducing potential artifacts or background interference. The compound's design allows direct, unimpeded detection of cis-trans isomerization catalyzed by FKBPs and cyclophilins without the confounding variable of secondary protease cleavage .

PPIase FKBP Cyclophilin Assay Development

NMR Spectroscopy Validation: Quantitative Monitoring of Cis-Trans Isomerization Under Equilibrium Conditions

The PPIase-catalyzed cis-trans isomerization of Suc-Ala-Phe-Pro-Phe-pNA has been quantitatively characterized using dynamic ¹H NMR bandshape analysis [1]. This technique enabled direct measurement of interconversion rates between cis and trans isomers in the presence of PPIase under equilibrium conditions, with acceleration inhibited by equimolar cyclosporin A (CsA) [1]. The study provided evidence that PPIase catalysis is more complex than a simple two-state exchange [1].

NMR Spectroscopy PPIase Cyclophilin Isomerization Kinetics

Recommended Application Scenarios for Suc-Ala-Phe-Pro-Phe-pNA Based on Quantitatively Validated Differentiation


Differential Characterization of FKBP Isoforms and Mutants

Given the documented rank-order substrate preference of AvfkbX for Suc-Ala-Phe-Pro-Phe-pNA over Suc-Ala-Leu-Pro-Phe-pNA [1], this compound is optimally deployed in comparative enzymology studies aimed at distinguishing FKBP isoforms or characterizing active-site mutations that alter P2 residue recognition. Using Suc-Ala-Phe-Pro-Phe-pNA in parallel with Suc-Ala-Leu-Pro-Phe-pNA provides a diagnostic fingerprint for FKBP subtype identification and functional annotation.

High-Sensitivity PPIase Activity Screening in Inhibitor Discovery Programs

For drug discovery campaigns targeting FKBP or cyclophilin PPIase activity, Suc-Ala-Phe-Pro-Phe-pNA offers a validated, protease-free chromogenic readout that minimizes assay interference and background noise [1]. Its established use in uncoupled assays enables robust high-throughput screening for PPIase inhibitors, including tight-binding compounds like cyclosporin A, without confounding secondary protease activity.

Mechanistic Studies of Cis-Trans Isomerization Using NMR Spectroscopy

Researchers employing NMR to investigate the catalytic mechanism of PPIases or the conformational dynamics of proline-containing peptides should utilize Suc-Ala-Phe-Pro-Phe-pNA due to its documented compatibility with dynamic ¹H NMR bandshape analysis [1]. This substrate has been used to reveal that PPIase catalysis involves more complex exchange processes than a simple two-state model, making it a uniquely suited tool for advanced biophysical investigations [1].

Procurement for FKBP-Specific Assays Requiring Native-Like P2 Phenylalanine Recognition

Based on evidence that FKBP catalytic efficiency varies over 1000-fold depending on the P2 residue identity [1], Suc-Ala-Phe-Pro-Phe-pNA is the correct procurement choice for assays intended to reflect native FKBP substrate recognition with an aromatic phenylalanine at the P2 position. Substitution with non-aromatic or aliphatic analogs (e.g., Leu, Val, Ala) will produce divergent kinetic parameters and may not accurately recapitulate physiological substrate processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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